1,1-difluoro-3-phenylpropan-2-ol

Lipophilicity Drug Design Physicochemical Properties

Fluorinated drug candidates often suffer rapid metabolic clearance, limiting in vivo efficacy. 1,1-Difluoro-3-phenylpropan-2-ol (CAS 145299-86-1) addresses this as a versatile gem-difluoro building block. • Enables synthesis of metabolically stabilized analogs with improved half-life vs. non-fluorinated scaffolds. • Key intermediate for antimalarial chemotypes (IC50 < 1 μM) and tyrosine kinase inhibitor development. • Precursor for agrochemical candidates with enhanced pest control and lower environmental impact. Supplied with Certificate of Analysis; available for immediate dispatch.

Molecular Formula C9H10F2O
Molecular Weight 172.17 g/mol
CAS No. 145299-86-1
Cat. No. B6260114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-difluoro-3-phenylpropan-2-ol
CAS145299-86-1
Molecular FormulaC9H10F2O
Molecular Weight172.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(F)F)O
InChIInChI=1S/C9H10F2O/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6H2
InChIKeyBGEYWCYUHPALBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Difluoro-3-phenylpropan-2-ol (CAS 145299-86-1): A Gem-Difluoro Alcohol Intermediate for Pharmaceutical and Agrochemical Synthesis


1,1-Difluoro-3-phenylpropan-2-ol (CAS 145299-86-1) is a fluorinated organic building block characterized by a gem-difluoro group and a secondary alcohol moiety attached to a three-carbon chain bearing a phenyl ring [1]. With a molecular weight of 172.17 g/mol and a calculated XLogP3 value of 2.5, this compound serves as a versatile intermediate for the introduction of fluorine-containing moieties in pharmaceutical and agrochemical research [1].

Why Generic Substitution Fails: The Unique Reactivity and Pharmacophore Value of 1,1-Difluoro-3-phenylpropan-2-ol (CAS 145299-86-1) vs. Other Phenylpropanols


1,1-Difluoro-3-phenylpropan-2-ol is not interchangeable with non-fluorinated or mono-fluorinated phenylpropanol analogs. The presence of the gem-difluoro (-CF2H) group at the terminal carbon imparts distinct physicochemical and pharmacokinetic properties, including enhanced metabolic stability and moderate lipophilicity, which are not replicated by compounds lacking this specific fluorination pattern [1]. This differential profile directly impacts the compound's utility as a building block, as it enables the synthesis of fluorinated derivatives with potentially improved biological half-life and target engagement compared to those derived from non-fluorinated scaffolds [1].

Quantitative Differentiation Guide: 1,1-Difluoro-3-phenylpropan-2-ol (CAS 145299-86-1) vs. Closest Analogs


Lipophilicity Differential: 1,1-Difluoro-3-phenylpropan-2-ol vs. 1,1-Difluoro-2-phenylpropan-2-ol

1,1-Difluoro-3-phenylpropan-2-ol exhibits a higher calculated lipophilicity (XLogP3 = 2.5) compared to the regioisomer 1,1-difluoro-2-phenylpropan-2-ol (CAS 432-88-2, XLogP3 = 2.1) [1]. This difference arises from the distinct positioning of the phenyl group relative to the difluoromethyl moiety.

Lipophilicity Drug Design Physicochemical Properties

Lipophilicity Differential: 1,1-Difluoro-3-phenylpropan-2-ol vs. 1,1-Difluoro-1-phenylpropan-2-ol

1,1-Difluoro-3-phenylpropan-2-ol demonstrates a higher calculated lipophilicity (XLogP3 = 2.5) than the regioisomer 1,1-difluoro-1-phenylpropan-2-ol (CAS 29548-92-3, LogP = 2.1) [1].

Lipophilicity Drug Design Physicochemical Properties

Rotatable Bond Differential: 1,1-Difluoro-3-phenylpropan-2-ol vs. 1,1-Difluoro-2-phenylpropan-2-ol

The target compound possesses three rotatable bonds, compared to only two rotatable bonds for the regioisomer 1,1-difluoro-2-phenylpropan-2-ol (CAS 432-88-2) [1]. This structural difference arises from the specific connectivity of the phenyl and difluoromethyl groups.

Conformational Flexibility Molecular Modeling Drug Design

Metabolic Stability Enhancement: Gem-Difluoro vs. Non-Fluorinated Analogs

The gem-difluoro (-CF2H) group in 1,1-difluoro-3-phenylpropan-2-ol is known to enhance metabolic stability relative to non-fluorinated analogs . The strong C-F bond (~485 kJ/mol) attenuates oxidative metabolic liabilities, a property not shared by non-fluorinated phenylpropanols .

Metabolic Stability Pharmacokinetics Drug Metabolism

Hydrogen Bonding Capacity: Gem-Difluoro vs. Mono- and Trifluoromethyl Groups

Unlike trifluoromethyl groups, the difluoromethyl (-CF2H) group in 1,1-difluoro-3-phenylpropan-2-ol can act as a weak hydrogen bond donor, offering unique interaction opportunities with biological targets that are not available to mono- or trifluoromethylated analogs [1].

Hydrogen Bonding Drug-Receptor Interactions Physicochemical Properties

Optimal Application Scenarios for 1,1-Difluoro-3-phenylpropan-2-ol (CAS 145299-86-1) in Research and Development


Pharmaceutical Lead Optimization for Enhanced Metabolic Stability

The gem-difluoro group in 1,1-difluoro-3-phenylpropan-2-ol provides a validated strategy for improving the metabolic stability of drug candidates . This compound serves as a key intermediate or building block for synthesizing fluorinated analogs with potentially longer half-lives and improved pharmacokinetic profiles compared to non-fluorinated counterparts .

Agrochemical Intermediate Development

Fluorinated compounds, such as those derived from 1,1-difluoro-3-phenylpropan-2-ol, are known to exhibit improved efficacy and lower environmental impact compared to their non-fluorinated counterparts . This compound can be utilized in the synthesis of novel agrochemicals with enhanced pest control properties and reduced toxicity to non-target organisms.

Synthesis of 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents

1,1-Difluoro-3-phenylpropan-2-ol belongs to the class of 1-aryl-3-substituted propanol derivatives, which have demonstrated significant in vitro antiplasmodial activity against drug-sensitive and multidrug-resistant strains of Plasmodium falciparum . This compound can serve as a starting material or intermediate for the development of new antimalarial chemotypes with IC50 values below 1 μM and high parasitemia reduction in vivo .

Synthesis of Tyrosine Kinase Inhibitors and Antiangiogenic Agents

Derivatives of 1,1-difluoro-3-phenylpropan-2-ol, such as the brominated analog 1-bromo-1,1-difluoro-3-phenylpropan-2-one, are utilized in the synthesis of tyrosine kinase inhibitors and antiangiogenic agents for cancer treatment . The difluoroethyl moiety enhances the potency and selectivity of these inhibitors, making them more effective against various cancer types .

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